Pomalidomide

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide typically begins with the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione or its salt in the presence of a coupling agent and a suitable solvent. This reaction yields 3-(3-nitrophthalimido)-piperidine-2,6-dione, which is then reduced to form this compound . Another method involves a three-step reaction starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride, resulting in a total yield of 65% with high purity .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthesis process to achieve high yield and purity. The process includes steps such as recrystallization and purification to ensure the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions: Pomalidomide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

Reduction: The nitro group in the intermediate compound is reduced to form the final product.

Substitution: this compound can undergo substitution reactions, particularly involving its aromatic amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives, which are used in further research and development of new therapeutic agents .

科学研究应用

Multiple Myeloma

Pomalidomide is primarily indicated for patients with relapsed and refractory multiple myeloma. Its efficacy has been demonstrated in several clinical trials:

- Combination Therapy with Dexamethasone : A pivotal study showed that this compound combined with low-dose dexamethasone significantly improved progression-free survival (PFS) compared to this compound alone. The median PFS was 4.2 months for the combination group versus 2.7 months for monotherapy (hazard ratio = 0.68) .

- Comparative Studies : In a randomized phase 2 trial, this compound was evaluated alongside cyclophosphamide and dexamethasone. The overall response rate (ORR) was notably higher at 64.7% for the combination therapy compared to 38.9% for this compound and dexamethasone alone .

Efficacy in Lenalidomide-Refractory Patients

This compound has shown particular promise in patients who are refractory to lenalidomide, a common treatment for multiple myeloma:

- In studies involving patients with prior exposure to both bortezomib and lenalidomide, this compound demonstrated an ORR of 32.6% with a median overall survival of 11.9 months .

Table 1: Summary of Key Clinical Trials Involving this compound

Case Study 1: Efficacy in Advanced Multiple Myeloma

A patient with advanced multiple myeloma, previously treated with multiple regimens including bortezomib and lenalidomide, was administered this compound at a dose of 4 mg daily combined with low-dose dexamethasone. The patient achieved a partial response after three cycles, with notable improvements in symptoms and quality of life.

Case Study 2: Safety Profile

In a cohort study involving patients treated with this compound, the most common grade 3/4 adverse events included neutropenia (49.7%) and anemia (33.0%). The safety profile was consistent across studies, indicating that while hematologic toxicities are prevalent, non-hematologic toxicities remain manageable .

作用机制

Pomalidomide exerts its effects by modulating the immune system. It binds to the protein cereblon, which is part of an E3 ubiquitin ligase complex. This binding leads to the degradation of specific proteins that are involved in the proliferation of multiple myeloma cells. This compound also inhibits angiogenesis and induces apoptosis in cancer cells .

相似化合物的比较

- Thalidomide

- Lenalidomide

- Actimid (CC-4047)

Pomalidomide’s unique properties and improved efficacy make it a crucial drug in the treatment of multiple myeloma and other related conditions.

生物活性

Pomalidomide, a derivative of thalidomide and an immunomodulatory drug (IMiD), has emerged as a significant therapeutic agent, particularly in the treatment of multiple myeloma. Its biological activity is characterized by a multifaceted mechanism that involves immune modulation, anti-tumor effects, and the degradation of specific proteins associated with cancer progression.

This compound primarily exerts its effects through the following mechanisms:

- Targeting Cereblon (CRBN): this compound binds to the E3 ubiquitin ligase cereblon, leading to the recruitment and subsequent degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation disrupts the expression of genes critical for myeloma cell survival, including MYC and IRF4 .

- Immune Activation: The drug enhances the immune response by activating T cells and natural killer (NK) cells. Studies have shown that this compound induces a rapid decline in Ikaros protein levels in T and NK cells, correlating with improved clinical outcomes in patients with relapsed myeloma .

- Cytokine Modulation: this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to promote myeloma cell proliferation .

In Vitro Studies

A series of experiments conducted on cultured myeloma cells demonstrated that this compound treatment leads to a dose-dependent decrease in ARID2 levels, which is crucial for MYC expression. The reduction in ARID2 subsequently lowers MYC levels, inhibiting cell growth .

Clinical Trials

Clinical studies have highlighted the effectiveness of this compound in patients resistant to other therapies. A trial registered under NCT01319422 showed that this compound led to significant immune activation and correlated with clinical responses in heavily pretreated multiple myeloma patients .

Case Studies

-

Case Study: Relapsed Multiple Myeloma

- Patient Profile: A 65-year-old male with relapsed multiple myeloma after treatment with lenalidomide.

- Treatment: Administered this compound combined with dexamethasone.

- Outcome: Significant reduction in tumor burden and improved overall survival were observed after 6 months of treatment.

- Case Study: Combination Therapy

Table 1: Summary of Key Findings on this compound

Table 2: Clinical Trial Outcomes

| Study ID | Patient Population | Treatment | Outcome |

|---|---|---|---|

| NCT01319422 | Relapsed Myeloma Patients | This compound + Dexamethasone | Significant tumor reduction |

| NCTXXXXXXX | MYD88-mutated DLBCL Patients | This compound + IRAK4 Degrader | Remission observed |

属性

IUPAC Name |

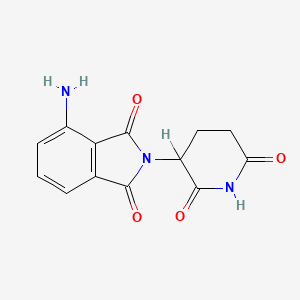

4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSMNLNDYGZFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893458 | |

| Record name | Pomalidomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Limited to low solubility into organic solvents ... low solubility in all pH solutions (about 0.01 mg/mL) | |

| Record name | Pomalidomide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Promalidomide is an immunomodulatory agent with antineoplastic activity. It is shown to inhibit the proliferation and induce apoptosis of various tumour cells. Furthermore, promalidomide enhances T cell and natural killer (NK) cell-mediated immunity and inhibited the production of pro-inflammatory cytokines, like TNF-alpha or IL-6, by monocytes. The primary target of promalidomide is thought to be the protein cereblon. It binds to this target and inhibits ubiquitin ligase activity. It is also a transcriptional inhibitor of COX2., In vitro studies have identified a molecular mechanism for the pleiotropic effects of pomalidomide in multiple myeloma (MM) and in T cells. Specifically, pomalidomide bound to the protein cereblon (CRBN), part of an E3 ligase complex, and the expression levels of CRBN in myeloma cells was linked to both the efficacy of pomalidomide and to the acquisition of resistance to lenalidomide. Pomalidomide was claimed to have direct antiproliferative activity against B cell lines derived from MM and Burkitt's lymphoma patients. Pomalidomide in combination with dexamethasone increased this effect in a dose dependent manner., Although several mechanisms have been proposed to explain the activity of thalidomide, lenalidomide and pomalidomide in multiple myeloma (MM), including demonstrable anti-angiogenic, anti-proliferative and immunomodulatory effects, the precise cellular targets and molecular mechanisms have only recently become clear. A landmark study recently identified cereblon (CRBN) as a primary target of thalidomide teratogenicity. Subsequently it was demonstrated that CRBN is also required for the anti-myeloma activity of thalidomide and related drugs, the so-called immune-modulatory drugs (IMiDs). Low CRBN expression was found to correlate with drug resistance in MM cell lines and primary MM cells. One of the downstream targets of CRBN identified is interferon regulatory factor 4 (IRF4), which is critical for myeloma cell survival and is down-regulated by IMiD treatment. CRBN is also implicated in several effects of IMiDs, such as down-regulation of tumor necrosis factor-alpha (TNF-a) and T cell immunomodulatory activity, demonstrating that the pleotropic actions of the IMiDs are initiated by binding to CRBN. Future dissection of CRBN downstream signaling will help to delineate the underlying mechanisms for IMiD action and eventually lead to development of new drugs with more specific anti-myeloma activities. It may also provide a biomarker to predict IMiD response and resistance., The Cul4-Rbx1-DDB1-Cereblon E3 ubiquitin ligase complex is the target of thalidomide, lenalidomide and pomalidomide, therapeutically important drugs for multiple myeloma and other B-cell malignancies. These drugs directly bind Cereblon (CRBN) and promote the recruitment of substrates Ikaros (IKZF1) and Aiolos (IKZF3) to the E3 complex, thus leading to substrate ubiquitination and degradation. Here we present the crystal structure of human CRBN bound to DDB1 and the drug lenalidomide. A hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN accommodates the glutarimide moiety of lenalidomide, whereas the isoindolinone ring is exposed to solvent. We also solved the structures of the mouse TBD in the apo state and with thalidomide or pomalidomide. Site-directed mutagenesis in lentiviral-expression myeloma models showed that key drug-binding residues are critical for antiproliferative effects., In the 1950s, the drug thalidomide, administered as a sedative to pregnant women, led to the birth of thousands of children with multiple defects. Despite the teratogenicity of thalidomide and its derivatives lenalidomide and pomalidomide, these immunomodulatory drugs (IMiDs) recently emerged as effective treatments for multiple myeloma and 5q-deletion-associated dysplasia. IMiDs target the E3 ubiquitin ligase CUL4-RBX1-DDB1-CRBN (known as CRL4(CRBN)) and promote the ubiquitination of the IKAROS family transcription factors IKZF1 and IKZF3 by CRL4(CRBN). Here we present crystal structures of the DDB1-CRBN complex bound to thalidomide, lenalidomide and pomalidomide. The structure establishes that CRBN is a substrate receptor within CRL4(CRBN) and enantioselectively binds IMiDs. Using an unbiased screen, we identified the homeobox transcription factor MEIS2 as an endogenous substrate of CRL4(CRBN). Our studies suggest that IMiDs block endogenous substrates (MEIS2) from binding to CRL4(CRBN) while the ligase complex is recruiting IKZF1 or IKZF3 for degradation. This dual activity implies that small molecules can modulate an E3 ubiquitin ligase and thereby upregulate or downregulate the ubiquitination of proteins. | |

| Record name | Pomalidomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pomalidomide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid yellow powder | |

CAS No. |

19171-19-8 | |

| Record name | Pomalidomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19171-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pomalidomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019171198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pomalidomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pomalidomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POMALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2UX06XLB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pomalidomide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。